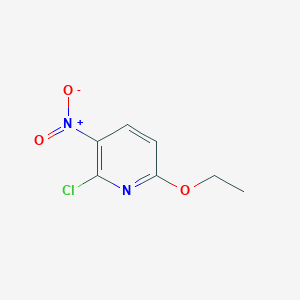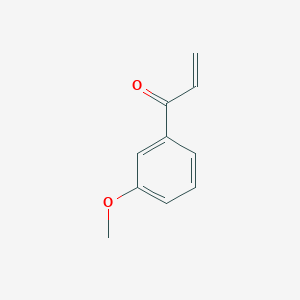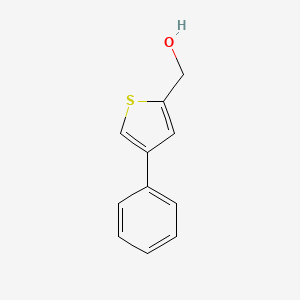
(4-phenylthiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-phenylthiophen-2-yl)methanol: is an organic compound with the molecular formula C11H10OS . It consists of a thiophene ring substituted with a phenyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-phenylthiophen-2-yl)methanol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the heterocyclization of various substrates to form thiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (4-phenylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted phenyl and thiophene derivatives
Scientific Research Applications
(4-phenylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of (4-phenylthiophen-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor , influencing redox reactions and electron transfer processes. Its unique structure allows it to interact with biological macromolecules, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
2-Thiophenemethanol: A related compound with a similar thiophene ring structure but without the phenyl group.
Thiophene-2-methanol: Another similar compound with a hydroxymethyl group attached to the thiophene ring.
Uniqueness: (4-phenylthiophen-2-yl)methanol is unique due to the presence of both a phenyl group and a thiophene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
(4-phenylthiophen-2-yl)methanol |
InChI |
InChI=1S/C11H10OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8,12H,7H2 |
InChI Key |
WRLZHGOGSQLXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

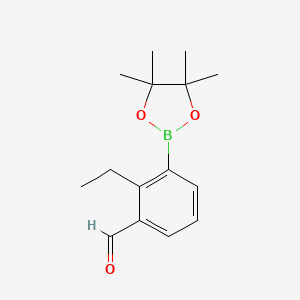
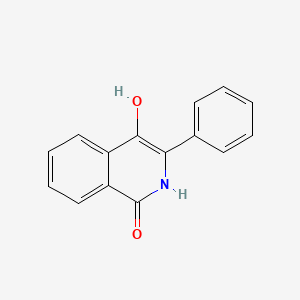
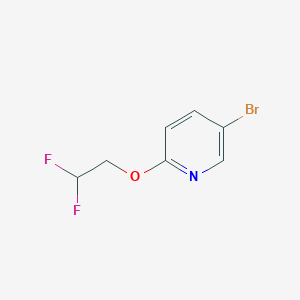
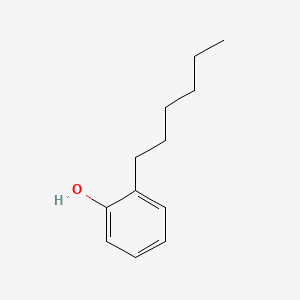
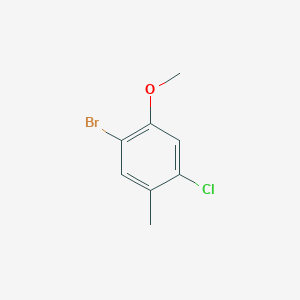
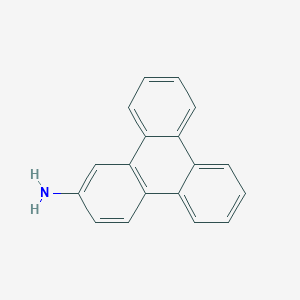
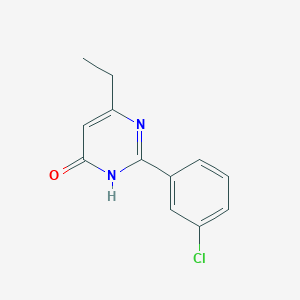
![Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B8781640.png)
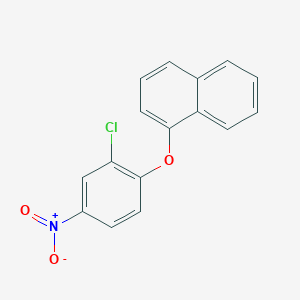
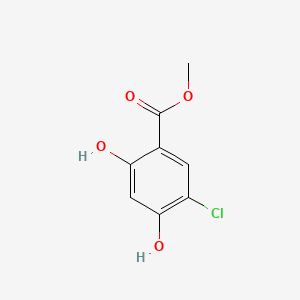
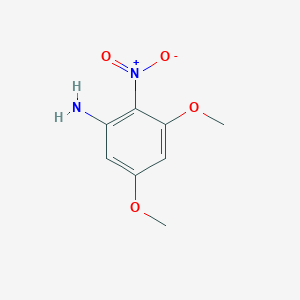
![Isothiazolo[4,3-D]pyrimidine](/img/structure/B8781686.png)
